![molecular formula C8H20ClN5 B13056232 N-(Propan-2-yl)-1-[N'-(propan-2-yl)carbamimidamido]methanimidamidehydrochloride](/img/structure/B13056232.png)
N-(Propan-2-yl)-1-[N'-(propan-2-yl)carbamimidamido]methanimidamidehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Propan-2-yl)-1-[N’-(propan-2-yl)carbamimidamido]methanimidamidehydrochloride is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its stability and reactivity, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Propan-2-yl)-1-[N’-(propan-2-yl)carbamimidamido]methanimidamidehydrochloride typically involves multiple steps. One common method includes the reaction of isopropylamine with a suitable carbodiimide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. Industrial methods also focus on cost-effectiveness and scalability, making the process suitable for commercial production.
Chemical Reactions Analysis
Types of Reactions
N-(Propan-2-yl)-1-[N’-(propan-2-yl)carbamimidamido]methanimidamidehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides and alkoxides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-(Propan-2-yl)-1-[N’-(propan-2-yl)carbamimidamido]methanimidamidehydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Propan-2-yl)-1-[N’-(propan-2-yl)carbamimidamido]methanimidamidehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(Propan-2-yl)-2-{[4-(propan-2-yloxy)phenyl]amino}propanamide
- N-(4-methoxyphenyl)-2-(propan-2-ylidene)hydrazine carbothioamide
- N-(4-nitrophenyl)-2-(propan-2-ylidene)hydrazine carbothioamide
Uniqueness
N-(Propan-2-yl)-1-[N’-(propan-2-yl)carbamimidamido]methanimidamidehydrochloride is unique due to its specific structure and reactivity. It exhibits distinct chemical and biological properties compared to similar compounds, making it valuable for specialized applications.
Properties
Molecular Formula |
C8H20ClN5 |
|---|---|
Molecular Weight |
221.73 g/mol |
IUPAC Name |
1-carbamimidoyl-1,2-di(propan-2-yl)guanidine;hydrochloride |
InChI |
InChI=1S/C8H19N5.ClH/c1-5(2)12-8(11)13(6(3)4)7(9)10;/h5-6H,1-4H3,(H3,9,10)(H2,11,12);1H |
InChI Key |
JCXVOGJIMJIDKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N=C(N)N(C(C)C)C(=N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


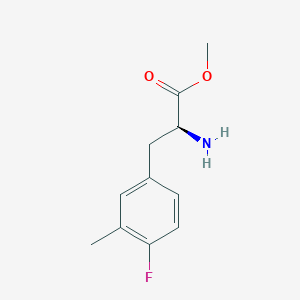
![ethyl N-[(Z)-3-hydroxy-2-phenyldiazenylbut-2-enoyl]carbamate](/img/structure/B13056163.png)
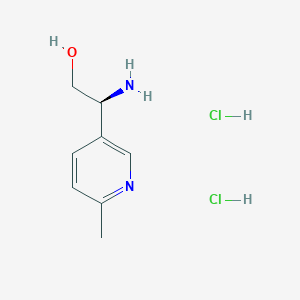

![(E)-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}aminobenzoate](/img/structure/B13056185.png)
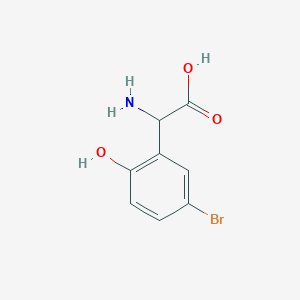
![1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B13056190.png)
![(3E)-1-(4-chlorophenyl)-3-{[(2,4-dichlorophenyl)methoxy]imino}-2-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]prop-1-en-1-ol](/img/structure/B13056194.png)
![2-(2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)acetonitrile](/img/structure/B13056198.png)
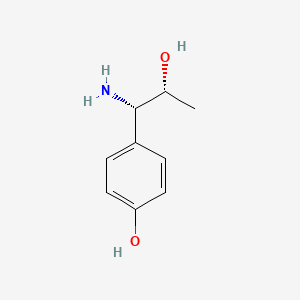
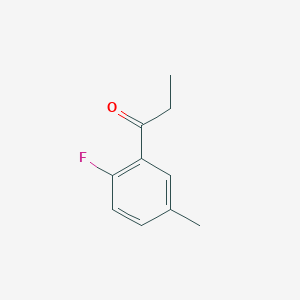

![6-Chloro-8-(ethylthio)imidazo[1,2-B]pyridazine-3-carbonitrile](/img/structure/B13056224.png)

